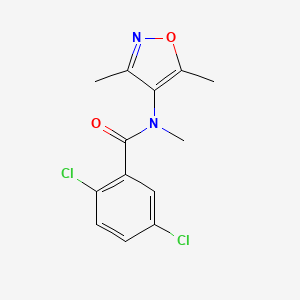
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide, commonly known as DMO, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DMO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, DMO has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMO has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Additionally, DMO has been shown to have low toxicity to non-target organisms, making it a potentially environmentally friendly alternative to traditional herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMO in lab experiments is its versatility, as it has potential applications in various fields. Additionally, DMO is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMO in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are numerous future directions for research on DMO, including further studies into its mechanism of action and potential applications in medicine, agriculture, and materials science. Additionally, future research could focus on optimizing the synthesis process for DMO to improve its yield and purity. Overall, DMO has significant potential for a wide range of applications, making it an exciting area of research for scientists in various fields.
Métodos De Síntesis
DMO is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting intermediate is then treated with N-methylamine to yield DMO.
Aplicaciones Científicas De Investigación
DMO has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMO has shown promise as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DMO has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, DMO has been studied for its potential as a herbicide, with research indicating that it has a broad spectrum of activity against various weed species. Furthermore, DMO has been shown to have low toxicity to non-target organisms, making it a potentially environmentally friendly alternative to traditional herbicides.
In materials science, DMO has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. For example, DMO has been used as a precursor for the synthesis of a series of polymeric materials that exhibit high thermal stability and good mechanical properties.
Propiedades
IUPAC Name |
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-16-7)17(3)13(18)10-6-9(14)4-5-11(10)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLBGMIAFENEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)



![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)
![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)
